molecular formula C15H8N2O6 B117875 3-Nitro-2-(3-nitrophenyl)chromen-4-one CAS No. 143468-18-2

3-Nitro-2-(3-nitrophenyl)chromen-4-one

Cat. No.: B117875
CAS No.: 143468-18-2
M. Wt: 312.23 g/mol
InChI Key: PBRSGVDNWPMREI-UHFFFAOYSA-N
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Description

3-Nitro-2-(3-nitrophenyl)chromen-4-one is a nitro-substituted chromenone derivative characterized by a benzopyran-4-one core with nitro groups at the 3-position of the chromen ring and the 3-position of the attached phenyl group. Chromenones are known for their diverse bioactivities, including antimicrobial, antioxidant, and enzyme-inhibitory properties, which are often modulated by substituents like nitro groups .

Properties

CAS No.

143468-18-2

Molecular Formula

C15H8N2O6

Molecular Weight

312.23 g/mol

IUPAC Name

3-nitro-2-(3-nitrophenyl)chromen-4-one

InChI

InChI=1S/C15H8N2O6/c18-14-11-6-1-2-7-12(11)23-15(13(14)17(21)22)9-4-3-5-10(8-9)16(19)20/h1-8H

InChI Key

PBRSGVDNWPMREI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

4H-1-Benzopyran-4-one,3-nitro-2-(3-nitrophenyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 6-Nitro-2-(3-nitrophenyl)-4H-chromen-4-one (CAS: 100914-36-1) Differs in nitro group placement (6-nitro on chromenone vs. 3-nitro in the target compound). Exhibits higher molar mass (312.23 g/mol) due to additional nitro substitution. Application: Studied for antioxidant and biocidal activities .
  • 3-(3-Nitrobenzyl)-4H-chromen-4-one Features a nitrobenzyl group instead of a nitrophenyl substituent. The dihedral angle between the chromenone and benzene rings (77.83°) reduces conjugation, possibly lowering stability compared to planar nitrophenyl derivatives . Synthesis: Condensation of chroman-4-one with 3-nitrobenzaldehyde in the presence of piperidine .
  • 6-Bromo-3’-nitroflavone (CAS: 187932-50-9) Bromo substituent at position 6 introduces steric bulk and alters electronic properties compared to nitro groups. Application: Notable for pharmaceutical and antioxidant activities due to flavone backbone .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Activities
3-Nitro-2-(3-nitrophenyl)chromen-4-one* C₁₅H₈N₂O₆ ~312.23 3-NO₂ (chromenone), 3'-NO₂ Antimicrobial, enzyme inhibition
6-Nitro-2-(3-nitrophenyl)-4H-chromen-4-one C₁₅H₈N₂O₆ 312.23 6-NO₂, 3'-NO₂ Antioxidant, biocidal
3-(3-Nitrobenzyl)-4H-chromen-4-one C₁₆H₁₁NO₄ 281.26 3-NO₂-benzyl Reduced conjugation due to dihedral angle
6-Bromo-3’-nitroflavone C₁₅H₈BrNO₄ 347.14 6-Br, 3'-NO₂ Pharmaceutical applications

*Inferred from structural analogues.

Research Implications and Gaps

  • Structure-Activity Relationships : The position and number of nitro groups significantly influence bioactivity. For example, 6-nitro derivatives may exhibit stronger antioxidant effects than 3-nitro isomers due to electronic effects .
  • Unresolved Questions: Limited data exist on the pharmacokinetics and toxicity profiles of nitro-substituted chromenones. Further studies using computational tools (e.g., molecular docking) could elucidate target interactions.

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